5-(Piperazin-1-yl)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by the presence of a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. It is known for its interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.
The compound can be synthesized through several methods, primarily involving the cyclization of indazole derivatives with piperazine. Its structural formula is represented as CHN, indicating the presence of carbon, hydrogen, and nitrogen atoms.
5-(Piperazin-1-yl)-1H-indazole is classified as an indazole derivative. Indazoles are bicyclic compounds containing a five-membered ring fused to a six-membered aromatic ring. This specific compound is categorized under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure.
The synthesis of 5-(Piperazin-1-yl)-1H-indazole typically involves a cyclization reaction between indazole and piperazine. One common synthetic route includes:
The reaction mechanism generally involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbon atom of the indazole, leading to the formation of the piperazine ring fused to the indazole structure. Variations in reaction conditions can affect yield and purity, necessitating careful optimization.
The molecular structure of 5-(Piperazin-1-yl)-1H-indazole features:
The compound has a molecular weight of approximately 202.25 g/mol. Its structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm its structure, revealing characteristic peaks associated with its functional groups .
5-(Piperazin-1-yl)-1H-indazole can participate in several types of chemical reactions:
Specific conditions for these reactions include:
5-(Piperazin-1-yl)-1H-indazole exhibits biological activity primarily through its interaction with the 5-hydroxytryptamine receptor 7 (5-HT₇). As an antagonist at this receptor, it influences neurotransmission related to mood and cognition.
At the molecular level, it binds to the active site of the 5-HT₇ receptor, inhibiting its activity and subsequently affecting downstream signaling pathways such as cAMP signaling. This mechanism underlies its potential therapeutic effects in treating various neurological disorders .
5-(Piperazin-1-yl)-1H-indazole is typically presented as a white to off-white solid. Its melting point ranges around 179–190 °C, depending on purity and specific synthesis conditions.
The compound is soluble in polar solvents such as dimethyl sulfoxide and dimethylformamide but may have limited solubility in non-polar solvents. Its stability under various conditions is crucial for maintaining biological activity during experiments .
5-(Piperazin-1-yl)-1H-indazole has several scientific applications:
The construction of the 1H-indazole scaffold fused with a piperazine moiety at the C5 position employs strategic cyclization methodologies. Cadogan cyclization remains prominent, utilizing 2-nitrobenzaldehyde derivatives reacted with piperazine-containing phosphines (e.g., triphenylphosphine) under reductive conditions (150–180°C, toluene). This method yields the core structure but faces limitations in functional group tolerance and moderate yields (typically 45–65%) [1]. Transition-metal-catalyzed approaches offer enhanced precision, particularly through palladium-mediated cyclization of ortho-haloaryl imines or hydrazones. A optimized protocol uses Pd(OAc)₂/XPhos (0.5 mol%) with piperazine as both reactant and base in dimethylacetamide (DMA) at 110°C, achieving yields >80% while suppressing N2-alkylation byproducts [6]. Recent advances leverage copper-catalyzed dehydrogenative coupling, where 2-aminobenzophenones react with piperazine under oxidative conditions (CuI/TBHP), forming the indazole ring with C5-piperazine installation in a single step (70–75% yield) [1].
Table 1: Cyclization Methods for 5-(Piperazin-1-yl)-1H-indazole Synthesis
Method | Conditions | Key Advantages | Yield Range | Limitations |
---|---|---|---|---|
Cadogan Cyclization | PPh₃, Toluene, 150-180°C | Simple reagents | 45-65% | Low FG tolerance, high temp. |
Pd-Catalyzed Cyclization | Pd(OAc)₂/XPhos, Piperazine, DMA, 110°C | High regioselectivity, mild conditions | 75-85% | Cost of Pd catalysts |
Cu-Mediated Dehydrogenation | CuI, TBHP, DMSO, 100°C | Atom economy, single step | 65-75% | Requires stoichiometric oxidant |
Nucleophilic aromatic substitution (SNAr) provides a direct route for appending piperazine to pre-formed indazole cores. This method hinges on activating C5 of the indazole through electron-withdrawing groups (EWGs), most commonly halogens (F, Cl) or nitro groups. Key experimental parameters include:
Table 2: SNAr Optimization for C5-Piperazine Installation
Leaving Group | Solvent | Base/Catalyst | Conditions | Yield | Byproducts |
---|---|---|---|---|---|
5-Fluoro | DMSO | None | 80°C, 4h | >90% | <1% N-alkylated |
5-Chloro | DMF | K₂CO₃ | 100°C, 12h | 70-75% | ~5% N-alkylated |
5-Nitro | EtOH | Pd/C, H₂ (reduction) | 50 psi, 25°C | 85%* | None |
5-Bromo | NMP | DIPEA, MW | 120°C, 30 min | 95% | <2% N-alkylated |
*Followed by reduction of nitro to amine and subsequent SNAr.
Palladium-catalyzed cross-couplings enable late-stage diversification of the piperazine ring or indazole core. Suzuki-Miyaura reactions on 5-bromo-1H-indazole derivatives (protected at N1) with arylboronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O) install aryl groups at C5 prior to piperazine introduction, circumventing steric hindrance from the tertiary amine [2] [5]. Buchwald-Hartwig amination directly functionalizes the piperazine nitrogen using aryl halides and Pd catalysts. Optimized conditions employ Pd₂(dba)₃/BINAP (0.5 mol%) with NaOtBu in toluene at 80°C, achieving >85% yield for mono-arylated piperazines without indazole ring degradation [5] [9]. Crucially, ppm-level Pd catalysis (10–50 ppm) is feasible with Josiphos ligands, maintaining high turnover frequencies (TOF > 5,000 h⁻¹) and reducing residual metal in APIs to <2 ppm – a critical metric for pharmaceutical applications [5].
Regiocontrol at C3 and C5 is vital for tuning electronic/pharmacophoric properties. C3 functionalization exploits the inherent acidity of the C3 proton (pKa ~23):
For C5 diversification, SNAr remains optimal for piperazine installation (Section 1.2), while Halogen Dance Rearrangement allows repositioning of bromine from C4 to C5. Treatment of 4-bromo-1H-indazole with LDA (-40°C) followed by electrophilic trapping generates 5-substituted indazoles with >70% regioselectivity [6]. Steric and electronic factors critically influence reactivity: electron-withdrawing C3 substituents (e.g., CO₂Me, CN) enhance C5 halogen displacement rates by 3–5-fold, whereas bulky tert-butyl groups at C3 hinder SNAr [6].
Table 3: Regioselective C3 Functionalization Methods
Method | Substrate | Conditions | C3 Product | Regioselectivity |
---|---|---|---|---|
Directed Lithiation | N1-Boc-1H-indazole | s-BuLi, TMEDA, -78°C, then Electrophile | C3-Alkyl/Aryl/Halo | >95% |
Pd-Catalyzed C-H Arylation | N1-Pyrimidyl-1H-indazole | Pd(OAc)₂, AgOAc, Aryl iodide, 120°C | C3-Aryl | 85-90% |
Oxadiazole Cyclization | Indazole-3-carbohydrazide | R-C₆H₄-COOH, POCl₃, 80°C | 3-(Aryl-1,3,4-oxadiazole) | 90% |
Compound Names Mentioned:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3